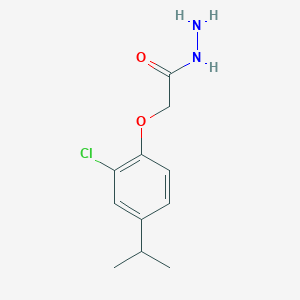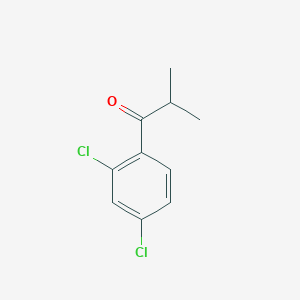![molecular formula C16H22N4O3 B13024978 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is a chemical compound with the molecular formula C16H21N3O4 It is a derivative of quinazoline, a bicyclic compound that is widely studied for its pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine typically involves multiple steps. One common method starts with the chlorination of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, followed by condensation with 3-aminophenylethynyl . Another approach involves alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It may be used in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine involves inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through binding to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways that promote cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A well-known EGFR inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is unique due to its specific structural features that allow for selective inhibition of EGFR. Its morpholine moiety and methoxy group contribute to its binding affinity and specificity, distinguishing it from other quinazoline derivatives.
Propiedades
Fórmula molecular |
C16H22N4O3 |
|---|---|
Peso molecular |
318.37 g/mol |
Nombre IUPAC |
7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
InChI |
InChI=1S/C16H22N4O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3,(H2,17,18,19) |
Clave InChI |
JRDPRIQZFVJXDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CN=C2N)OCCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


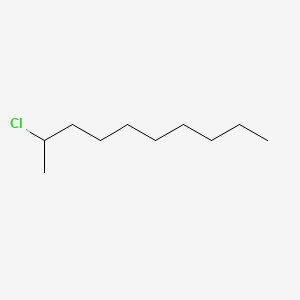
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
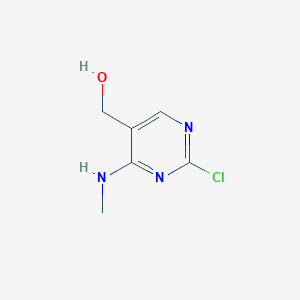
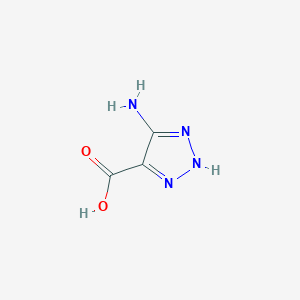
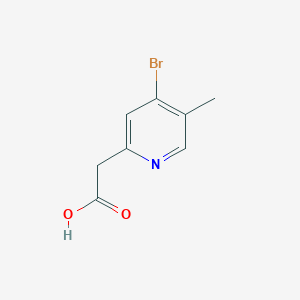
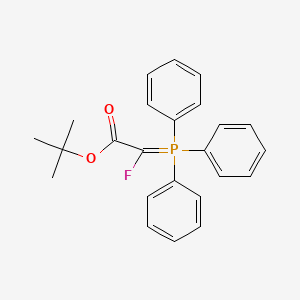
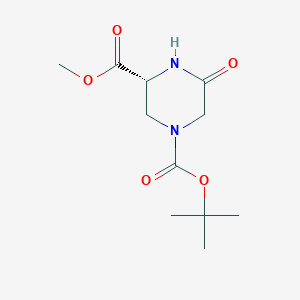
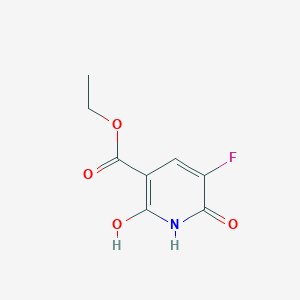
![3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B13024950.png)
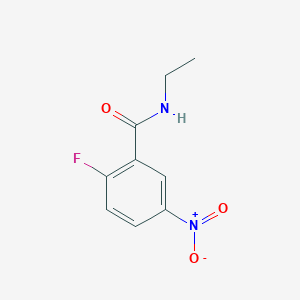
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)
